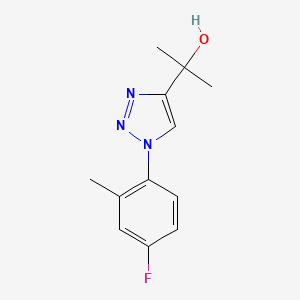
2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which makes it an attractive candidate for use in drug synthesis and other scientific applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research by Nagamani et al. (2018) focused on synthesizing novel compounds similar in structure, which demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents.
PET Studies in Rabbits
A study by Livni et al. (1992) synthesized a compound structurally related to the chemical of interest for positron emission tomography (PET) studies in rabbits. The research offers insights into the potential use of such compounds in medical imaging and pharmacokinetics.
Fluorescent Biomarkers Development
Research conducted by Pelizaro et al. (2019) evaluated the toxic effects of compounds similar to 2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol. Their findings indicate the potential for these compounds to be used as fluorescent biomarkers, especially in quality control for biodiesel.
Antifungal Applications
The synthesis and antifungal evaluation of compounds related to the chemical have been a subject of interest. For example, Lima-Neto et al. (2012) explored the antifungal activity of similar compounds against various Candida strains, indicating a potential application in antifungal drug development.
Analgesic Potential
The study by Zaheer et al. (2021) investigated compounds structurally akin to 2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol for their analgesic properties, showcasing their potential in pain management.
Dual PPAR Agonist Effects
A study by Ciocoiu et al. (2010) demonstrated that certain 1,2,3-triazoles are potent agonists for PPARalpha and PPARdelta, indicating potential applications in metabolic disorder treatments.
Fungicidal Evaluation
Research on compounds similar to the one has also indicated potential in fungicide development. For instance, Yu et al. (2009) synthesized and evaluated novel derivatives for their antifungal activities, showing promise as candidate fungicides.
Mecanismo De Acción
Target of Action
The compound, also known as 2-[1-(4-fluoro-2-methylphenyl)triazol-4-yl]propan-2-ol, is a novel derivative of 1,2,4-triazole Similar 1,2,4-triazole derivatives have been reported to exhibit inhibitory potential against carbonic anhydrase-ii enzyme .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
It is known that inhibitors of the carbonic anhydrase-ii enzyme can interfere with the reversible hydration of carbon dioxide, a critical process in various physiological functions .
Pharmacokinetics
It is known that the physicochemical properties of active pharmaceutical ingredients (apis), including solubility, bioavailability, stability, and processability, can be investigated through pharmaceutical crystal engineering .
Result of Action
Similar 1,2,4-triazole derivatives have shown moderate inhibition potential against carbonic anhydrase-ii enzyme .
Action Environment
It is known that the physicochemical properties of apis can be influenced by various factors, including the presence of salts or co-crystals, and the polymorphic form of the api .
Propiedades
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-8-6-9(13)4-5-10(8)16-7-11(14-15-16)12(2,3)17/h4-7,17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNRBSBYJIADKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

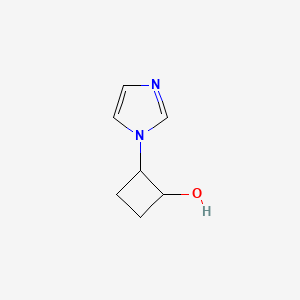
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2367207.png)
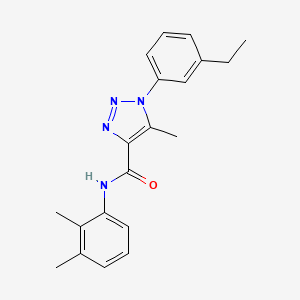
![Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2367211.png)
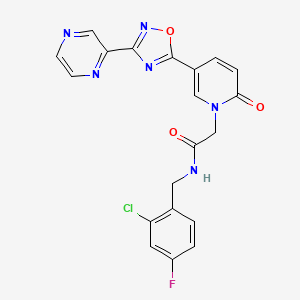
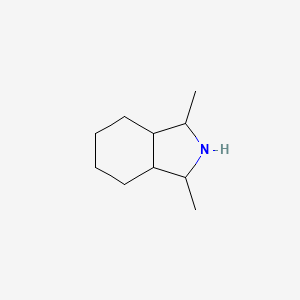
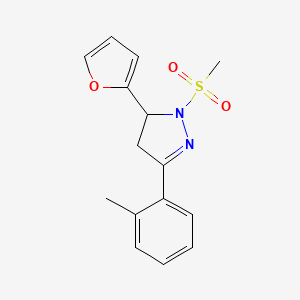
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)
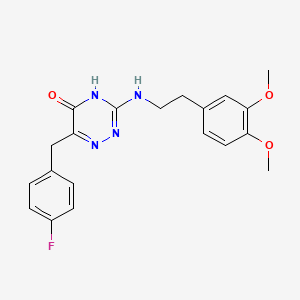
![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)
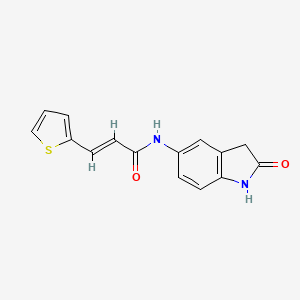
![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)
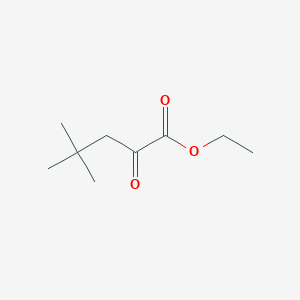
![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)